![molecular formula C10H8INOS B15170857 2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-26-6](/img/structure/B15170857.png)
2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features an iodophenyl group attached to the thiazole ring, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-iodobenzyl chloride with thiosemicarbazide under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted thiazole.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The iodophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-1,2-thiazol-3(2H)-one
- 2-[(4-Bromophenyl)methyl]-1,2-thiazol-3(2H)-one
- 2-[(4-Methylphenyl)methyl]-1,2-thiazol-3(2H)-one
Uniqueness
2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to chlorine or bromine can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
918108-26-6 |
|---|---|
Fórmula molecular |
C10H8INOS |
Peso molecular |
317.15 g/mol |
Nombre IUPAC |
2-[(4-iodophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H8INOS/c11-9-3-1-8(2-4-9)7-12-10(13)5-6-14-12/h1-6H,7H2 |
Clave InChI |
FRNBEDZGTNFIFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)C=CS2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


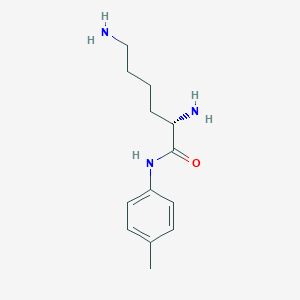
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
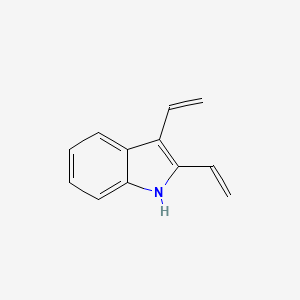
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)

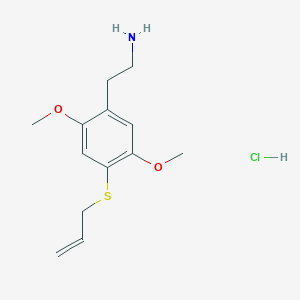
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
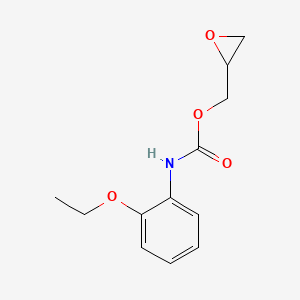
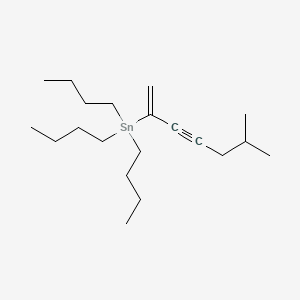
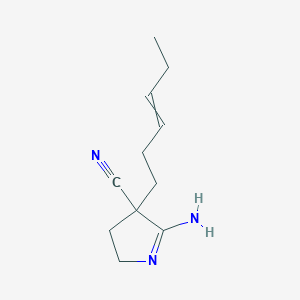
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
